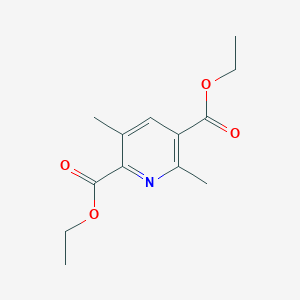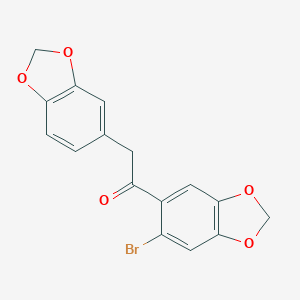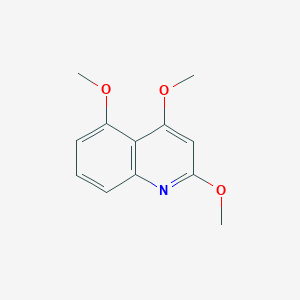![molecular formula C28H21Cl2N3O4 B289259 2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide](/img/structure/B289259.png)
2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide, also known as DCB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DCB is a synthetic compound that belongs to the class of benzamide derivatives and has been extensively studied for its biological activities.
Wirkmechanismus
The mechanism of action of 2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and proteins involved in cancer cell growth and inflammation. 2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. 2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer properties. Additionally, 2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide has been found to have antioxidant properties, which may protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in high yields and purity. It has been extensively studied for its biological activities, making it a well-characterized compound. However, there are also some limitations to using 2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide in laboratory experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
Zukünftige Richtungen
There are several future directions for research on 2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide. One area of interest is its potential use in cancer therapy. 2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide has been shown to have potent anti-cancer properties, and further research could explore its potential as a cancer treatment. Another area of interest is its anti-inflammatory properties. 2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide could be explored as a potential treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research could explore the mechanism of action of 2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide and its potential off-target effects.
Synthesemethoden
The synthesis of 2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide involves a multi-step process that includes the reaction of 2,4-dichloroaniline with 2-nitrobenzoyl chloride to form 2,4-dichloro-N-(2-nitrobenzoyl)aniline. This intermediate is then reacted with 2-methoxyaniline in the presence of sodium hydride to form the final product, 2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide. The synthesis of 2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide has been optimized to produce high yields and purity, making it suitable for further scientific research.
Wissenschaftliche Forschungsanwendungen
2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have potent anti-inflammatory and anti-cancer properties. 2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
Molekularformel |
C28H21Cl2N3O4 |
|---|---|
Molekulargewicht |
534.4 g/mol |
IUPAC-Name |
2,4-dichloro-N-[2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C28H21Cl2N3O4/c1-37-25-13-7-6-12-24(25)33-28(36)20-9-3-5-11-23(20)32-27(35)19-8-2-4-10-22(19)31-26(34)18-15-14-17(29)16-21(18)30/h2-16H,1H3,(H,31,34)(H,32,35)(H,33,36) |
InChI-Schlüssel |
LAKYYUOEUFAGDG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Kanonische SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B289176.png)

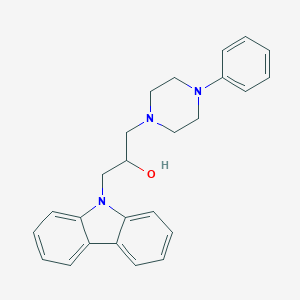
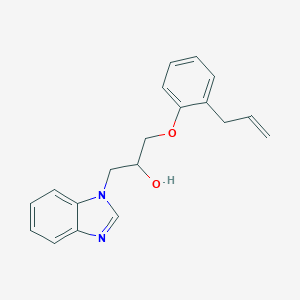
![2-[[5-cyano-6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid](/img/structure/B289183.png)
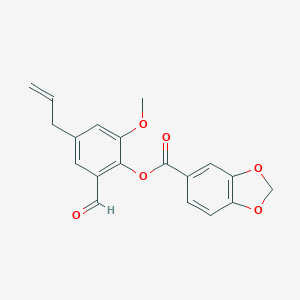
![3-chloro-2H-benzo[h]chromen-2-one](/img/structure/B289186.png)
![{5-[(Dimethylamino)methyl]-1,3-benzodioxol-4-yl}methanol](/img/structure/B289187.png)



